Troparil, (+)-

Übersicht

Beschreibung

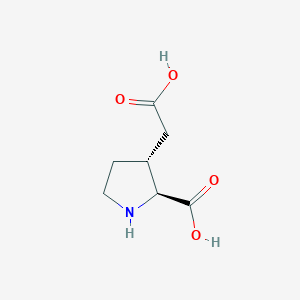

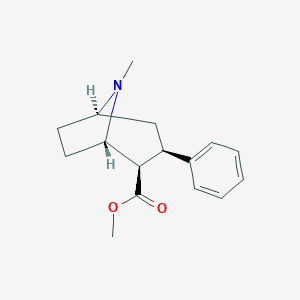

Troparil, also known as (–)-2β-Carbomethoxy-3β-phenyltropane, WIN 35,065-2, or β-CPT, is a stimulant compound primarily used in scientific research . Derived from methylecgonidine, Troparil belongs to the phenyltropane class of drugs and acts as a potent dopamine reuptake inhibitor (DRI) .

Synthesis Analysis

The first known published synthesis of Troparil and the related compound WIN 35428 was by Clarke and co-workers during the 1970s . It was their intention to separate the stimulant actions of cocaine from its toxicity and dependence liability . Troparil is a synthetic derivative of cocaine and was synthesized to separate the stimulant and depressant actions of cocaine from its toxicity and dependence liability .Molecular Structure Analysis

Troparil has a molecular formula of C16H21NO2 . Its average mass is 259.343 Da and its monoisotopic mass is 259.157227 Da .Chemical Reactions Analysis

Troparil is a phenyltropane-based dopamine reuptake inhibitor (DRI) that is derived from methylecgonidine . It is a few times more potent than cocaine as a dopamine reuptake inhibitor . The phenyl ring is directly connected to the tropane ring through a non-hydrolyzable carbon-carbon bond .Physical and Chemical Properties Analysis

Troparil has a molecular formula of C16H21NO2 . Its average mass is 259.343 Da and its monoisotopic mass is 259.157227 Da .Wissenschaftliche Forschungsanwendungen

Neurological Stimulant : Troparil has been identified as a highly active stimulant of nervous activity, surpassing amphetamine in potency but with less toxicity. This property makes it a subject of interest in neurological research (Zakusov & Naumova, 1985).

Translational Research : While not directly studying Troparil, research in translational medicine, which aims to optimize drug discovery and development, is relevant to its application. Methods like imaging and genomics play a role in understanding drugs like Troparil (Hörig & Pullman, 2004).

Metabolism Studies : Studies on similar tropane derivatives, like tropatepine, provide insights into metabolic processes and methods for analyzing metabolites, which can be applied to Troparil research (Arnoux et al., 1986).

Alkaloid Research : Troparil is part of the broader class of tropane alkaloids, which have significant biological activity. Understanding the synthesis and pharmacological properties of these alkaloids is crucial for medical applications (Afewerki et al., 2019).

Biosynthesis of Alkaloids : Research on the biosynthesis of tropane alkaloids in yeast highlights the potential for biotechnological production of compounds like Troparil. This can aid in creating stable supply chains for medicinal alkaloids (Srinivasan & Smolke, 2020).

Structural and Pharmacological Properties : Studies on tropane alkaloids reveal their structural diversity and potential for pharmaceutical therapy, which is relevant for the development and application of Troparil (Kohnen-Johannsen & Kayser, 2019).

Clinical Trials and Medicinal Properties : Clinical research on related alkaloids, like atropine and scopolamine, can inform the potential medical applications of Troparil. Their anticholinergic effects are of particular interest in treating various conditions (Lakstygal et al., 2019).

Wirkmechanismus

Safety and Hazards

Troparil is a stimulant drug used in scientific research . It is a few times more potent than cocaine as a dopamine reuptake inhibitor , but is less potent as a serotonin reuptake inhibitor , and has a duration spanning a few times longer . The lack of an ester linkage removes the local anesthetic action from the drug, so Troparil is a pure stimulant . This change in activity also makes Troparil slightly less cardiotoxic than cocaine .

Zukünftige Richtungen

Troparil is used in scientific research into the dopamine reuptake transporter . 3H-radiolabelled forms of Troparil have been used in humans and animals to map the distribution of dopamine transporters in the brain . It is also used for animal research into stimulant drugs as an alternative to cocaine which produces similar effects , but avoids the stringent licensing requirements for the use of cocaine itself . Despite being easily made by the reaction of methylecgonidine with phenylmagnesium bromide , the relative scarcity of methylecgonidine and the demanding reaction conditions required for the synthesis put production of this compound beyond the capacity of most illicit drug manufacturers .

Eigenschaften

IUPAC Name |

methyl (1S,2R,3R,5R)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-17-12-8-9-14(17)15(16(18)19-2)13(10-12)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBOXYLBBHNWHL-CBBWQLFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)C3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1[C@@H]([C@@H](C2)C3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901336295 | |

| Record name | rel-Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74163-84-1, 50583-05-6 | |

| Record name | rel-Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74163-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Troparil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074163841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Troparil, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050583056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rel-Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TROPARIL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBH684Y4X1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TROPARIL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11M96D7J17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

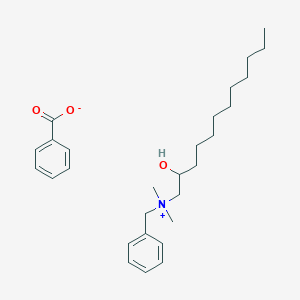

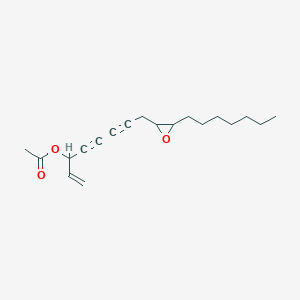

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,4S,5R,8R,10S,13R,14R,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde](/img/structure/B219709.png)